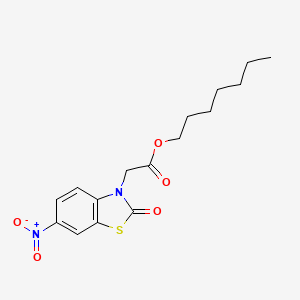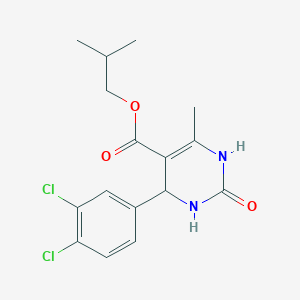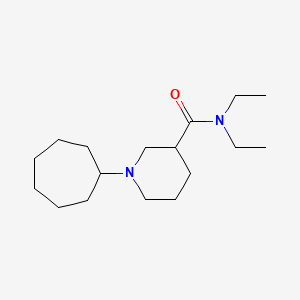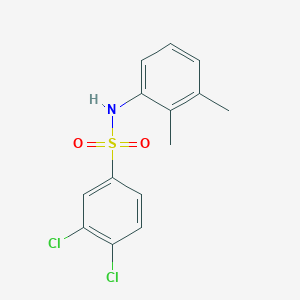![molecular formula C10H13N3O2S B4923314 4-{[2-(methylthio)-5-pyrimidinyl]carbonyl}morpholine](/img/structure/B4923314.png)
4-{[2-(methylthio)-5-pyrimidinyl]carbonyl}morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[2-(methylthio)-5-pyrimidinyl]carbonyl}morpholine, commonly known as MTCPM, is a chemical compound that belongs to the class of pyrimidine derivatives. MTCPM has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and biochemistry.
Wissenschaftliche Forschungsanwendungen
MTCPM has been used in various scientific research applications, including medicinal chemistry, drug discovery, and biochemistry. In medicinal chemistry, MTCPM has been explored as a potential drug candidate for the treatment of various diseases such as cancer, inflammatory disorders, and Alzheimer's disease (2, 3). In drug discovery, MTCPM has been used as a starting material for the synthesis of novel pyrimidine derivatives with potential therapeutic properties (4). In biochemistry, MTCPM has been used as a probe to study the mechanism of action of enzymes such as dihydrofolate reductase (DHFR) (5).
Wirkmechanismus
MTCPM is a potent inhibitor of DHFR, an enzyme that plays a critical role in the biosynthesis of nucleotides and DNA synthesis (5). MTCPM binds to the active site of DHFR and inhibits its activity, leading to the depletion of intracellular folate and inhibition of DNA synthesis. The inhibition of DHFR by MTCPM has been shown to induce apoptosis in cancer cells and suppress inflammation in animal models (2, 3).
Biochemical and Physiological Effects:
The biochemical and physiological effects of MTCPM depend on the specific application and concentration used. In cancer cells, MTCPM has been shown to induce apoptosis and inhibit tumor growth (2). In animal models of inflammation, MTCPM has been shown to suppress the production of pro-inflammatory cytokines and reduce tissue damage (3). In biochemistry, MTCPM has been used as a probe to study the structure and function of DHFR (5).
Vorteile Und Einschränkungen Für Laborexperimente
MTCPM has several advantages as a research tool, including its high potency and specificity for DHFR, its relatively low toxicity, and its stability under physiological conditions. However, the use of MTCPM in lab experiments is limited by its solubility in water and its potential for non-specific binding to other proteins and enzymes.
Zukünftige Richtungen
There are several future directions for the research and development of MTCPM. One potential direction is the synthesis of novel pyrimidine derivatives based on the structure of MTCPM with improved pharmacological properties and therapeutic potential. Another direction is the exploration of MTCPM as a potential drug candidate for the treatment of other diseases such as bacterial infections and parasitic diseases. Additionally, the use of MTCPM as a probe to study the structure and function of other enzymes and proteins could lead to new insights into their biological roles and potential therapeutic targets.
Conclusion:
In conclusion, MTCPM is a promising research tool with potential applications in various fields such as medicinal chemistry, drug discovery, and biochemistry. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of MTCPM have been discussed in this paper. Further research and development of MTCPM and its derivatives could lead to new therapeutic agents and insights into the biological mechanisms of various diseases.
Synthesemethoden
The synthesis of MTCPM involves the reaction of morpholine with 5-(methylthio)-2-aminopyrimidine-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) (1). The resulting product is a white crystalline solid that can be purified using recrystallization or column chromatography.
Eigenschaften
IUPAC Name |
(2-methylsulfanylpyrimidin-5-yl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2S/c1-16-10-11-6-8(7-12-10)9(14)13-2-4-15-5-3-13/h6-7H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAPGPCTWFFUCGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C=N1)C(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methylsulfanylpyrimidin-5-yl)-morpholin-4-ylmethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(1-{[3-(4-pyridinyl)-5-isoxazolyl]methyl}-1H-pyrazol-3-yl)phenyl]pyridine](/img/structure/B4923235.png)
![({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl(2,3,4-trimethoxybenzyl)amine](/img/structure/B4923245.png)

![ethyl 4-[(N-{2-[(4-methoxybenzoyl)amino]benzoyl}-beta-alanyl)amino]benzoate](/img/structure/B4923252.png)
![5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(1,3-thiazol-4-yl)ethyl]-2-pyridinamine](/img/structure/B4923255.png)

![1-[(5-bromo-2-thienyl)carbonyl]-4-(4-methylbenzyl)piperazine](/img/structure/B4923287.png)
![1-(2,3-dimethylphenyl)-5-[(5-iodo-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4923289.png)

![1-(4-tert-butylphenoxy)-3-[(1-phenylethyl)amino]-2-propanol hydrochloride](/img/structure/B4923299.png)

![4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]butanamide](/img/structure/B4923312.png)

